molecular formula C6H16OSi B102463 2-Methoxyethyl(trimethyl)silane CAS No. 18173-63-2

2-Methoxyethyl(trimethyl)silane

Cat. No. B102463
CAS RN: 18173-63-2
M. Wt: 132.28 g/mol
InChI Key: QYOHYCIFURFHEZ-UHFFFAOYSA-N
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Description

2-Methoxyethyl(trimethyl)silane is a chemical compound that is widely used in scientific research. It is also known as MTMES or Methylsilanetriol methoxyethyl ester. This compound is used as a reagent in organic synthesis and as a solvent in various reactions. It has a molecular formula of C6H16O2Si and a molecular weight of 148.28 g/mol.

Mechanism Of Action

The mechanism of action of 2-Methoxyethyl(trimethyl)silane is not fully understood. However, it is believed that it acts as a nucleophile in organic reactions, where it donates an electron pair to a reaction intermediate. It can also act as a Lewis acid, where it accepts an electron pair from a reaction intermediate.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 2-Methoxyethyl(trimethyl)silane. However, it is considered to be a relatively safe compound with low toxicity. It is not known to cause any adverse effects on human health.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Methoxyethyl(trimethyl)silane in lab experiments is its versatility. It can be used as a reagent, solvent, and precursor in various reactions. It is also relatively easy to handle and store. However, one of the limitations of using this compound is its cost. It is a relatively expensive reagent compared to other commonly used solvents and reagents.

Future Directions

There are several future directions for research on 2-Methoxyethyl(trimethyl)silane. One area of research could be the development of more efficient and cost-effective synthesis methods. Another area of research could be the exploration of its potential applications in new areas of organic synthesis. Additionally, research could be conducted to investigate the mechanism of action of this compound in more detail.

Synthesis Methods

The synthesis of 2-Methoxyethyl(trimethyl)silane can be achieved through several methods. One of the most common methods is the reaction of trimethylsilyl chloride with methoxyethanol in the presence of a base such as sodium hydroxide. The reaction occurs through a substitution mechanism, where the chloride group is replaced by the methoxyethyl group.

Scientific Research Applications

2-Methoxyethyl(trimethyl)silane is widely used in scientific research as a reagent in organic synthesis. It is used as a protecting group for alcohols and amines in organic reactions. It is also used as a solvent in various reactions, including Grignard reactions, reduction reactions, and nucleophilic substitutions. Additionally, it is used as a precursor for the synthesis of other compounds, such as siloxanes and silanes.

properties

CAS RN

18173-63-2

Product Name

2-Methoxyethyl(trimethyl)silane

Molecular Formula

C6H16OSi

Molecular Weight

132.28 g/mol

IUPAC Name

2-methoxyethyl(trimethyl)silane

InChI

InChI=1S/C6H16OSi/c1-7-5-6-8(2,3)4/h5-6H2,1-4H3

InChI Key

QYOHYCIFURFHEZ-UHFFFAOYSA-N

SMILES

COCC[Si](C)(C)C

Canonical SMILES

COCC[Si](C)(C)C

synonyms

(2-Methoxyethyl)trimethylsilane

Origin of Product

United States

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